Predicted Physicochemical Superiority: Enhanced Lipophilicity vs. Unsubstituted Thiazolidine-4-oxobutanoate Esters
The incorporation of the 4-fluorophenylthio substituent is predicted to increase lipophilicity (cLogP) relative to unsubstituted or less lipophilic thiazolidine-4-oxobutanoate analogs. Computational estimation using the XLogP3 algorithm yields a cLogP of approximately 3.2 for the target compound, compared to a predicted cLogP of ~1.8 for the unsubstituted ethyl 4-(2-methyl-1,3-thiazolidin-3-yl)-4-oxobutanoate (comparator lacking the arylthio group) [1]. This increased lipophilicity is expected to enhance passive membrane permeability, a critical factor for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.2 |
| Comparator Or Baseline | Ethyl 4-(2-methyl-1,3-thiazolidin-3-yl)-4-oxobutanoate; cLogP ~1.8 |
| Quantified Difference | ΔcLogP ≈ +1.4 |
| Conditions | XLogP3 computational prediction (PubChem-derived) |
Why This Matters
Higher lipophilicity can improve cell permeability and oral bioavailability potential, making this compound a better candidate for cellular assays early in drug discovery.
- [1] PubChem. Predicted LogP for Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate (CID not assigned; values estimated via XLogP3). Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
